5-Methylpicolinic acid
Overview
Description
5-Methylpicolinic acid is a pyridine derivative that is of interest in various fields of chemistry and medicine. While the provided papers do not directly discuss 5-methylpicolinic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of 5-methylpicolinic acid.
Synthesis Analysis
The synthesis of substituted picolinic acids, including those with a methyl group, typically involves the modification of pyridine or its derivatives. For instance, the synthesis of 5-(substituted alkyl) picolinic acids, which are inhibitors of dopamine β-hydroxylase, can be achieved by reacting 2-methyl-5-ethynyl pyridine with alkyl dihalides followed by hydrogenation, or by reacting 2-methylpyridine-5-aldehyde with isoalkylidene phosphorane followed by hydrogenation and subsequent oxidation . These methods could potentially be adapted for the synthesis of 5-methylpicolinic acid.
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives is characterized by a pyridine ring with a carboxylic acid group at the 2-position and various substituents at other positions. The presence of substituents can influence the electronic distribution and reactivity of the molecule. For example, vanadium complexes derived from 5-carboalkoxypicolinates exhibit coordination patterns that are influenced by the picolinato ligands .
Chemical Reactions Analysis
Picolinic acids can undergo various chemical reactions, including electrophilic substitution and coupling reactions. For example, iodination of 5-hydroxypicolinic acid can lead to the formation of 6-iodo derivatives or diiodo and triiodo derivatives depending on the reaction conditions . Similarly, 5-hydroxypicolinic acid can undergo aminomethylation and azo-coupling to yield 6-substituted derivatives . These reactions are indicative of the reactivity of the pyridine ring and could be relevant to the chemical behavior of 5-methylpicolinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as alkyl or halogen groups can affect the lipophilicity and, consequently, the biological activity of these compounds. In the case of 5-O-substituted derivatives of 5-hydroxypicolinic acid, the partition coefficient (log P) was found to correlate with antihypertensive activity, suggesting that higher lipophilicity leads to higher activity . These findings could be extrapolated to predict the properties of 5-methylpicolinic acid.
Scientific Research Applications
Synthesis and Structural Studies
Pyrrolo[2,3-d]pyrimidines Synthesis : 5-Methylpicolinic acid derivatives have been utilized in copper/6-methylpicolinic acid catalyzed coupling reactions to synthesize pyrrolo[2,3-d]pyrimidines. This method allows the introduction of various functional groups into the resulting compounds (Jiang, Sun, Jiang, & Ma, 2015).
Cobalt Complexes Characterization : Research has also involved the synthesis and characterization of cobalt complexes with derivatives of 5-methylpicolinic acid. These studies include spectroscopic methods and X-ray crystal structure analysis, providing insights into the coordination modes and stability of these complexes (Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009).
Rhodium Complexes Study : Investigations into rhodium complexes bearing 5-methylpicolinic acid and related ligands have been conducted. These studies focus on understanding the complex formation processes in aqueous solutions, revealing the formation of mono complexes and their properties (Dömötör et al., 2017).
Analytical and Spectroscopic Applications
- Derivatization for Sensitivity Enhancement : In the field of analytical chemistry, derivatives of 5-methylpicolinic acid have been used for proton affinitive derivatization. This enhances the sensitivity of LC-ESI-MS/MS methods for determining compounds like testosterone in saliva samples, demonstrating its utility in bioanalytical applications (Ohno et al., 2018).
Biochemical and Medical Research
Cerebrospinal Fluid Studies : 5-Methylpicolinic acid has been studied in the context of cerebrospinal fluid (CSF) dynamics. Research indicates the accumulation of its metabolite, 5-methyltetrahydrofolate, in CSF during repeated administration of certain medications, impacting therapeutic strategies for diseases like meningeal leukemia (Thyss et al., 1989).
Vanadium Complexes in Blood Serum : The speciation of vanadium complexes in blood serum, involving 5-methylpicolinic acid, has been studied. This research helps in understanding the interactions and stability of such complexes, which have potential applications in diabetes therapy (Kiss et al., 2000).
Safety And Hazards
5-Methylpicolinic acid is classified as having acute toxicity, both orally and dermally . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
properties
IUPAC Name |
5-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYXZFRJDEBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196144 | |
Record name | Picolinic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpicolinic acid | |
CAS RN |
4434-13-3 | |
Record name | 5-Methylpicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4434-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinic acid, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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